

Physical and chemical properties of 2-[2-(Methoxycarbonyl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-[2-

Compound Name: (Methoxycarbonyl)phenyl]acetic
acid

Cat. No.: B2992349

[Get Quote](#)

An In-depth Technical Guide to 2-[2-(Methoxycarbonyl)phenyl]acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of **2-[2-(Methoxycarbonyl)phenyl]acetic acid**, a key intermediate in organic synthesis and drug discovery. This document delves into its structural and physicochemical characteristics, reactivity profile, and analytical methodologies for its characterization. Drawing from established scientific literature and validated experimental protocols, this guide is intended to be an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and analytical sciences.

Introduction and Molecular Overview

2-[2-(Methoxycarbonyl)phenyl]acetic acid, also known by its IUPAC name 2-(2-methoxycarbonylphenyl)acetic acid and CAS Registry Number 14736-49-3, is a dicarboxylic acid monoester.^[1] It is structurally a derivative of homophthalic acid, where one of the carboxylic acid groups is esterified with a methyl group. This structural feature imparts a unique

combination of acidic and ester functionalities, making it a versatile building block in the synthesis of a variety of heterocyclic compounds and complex organic molecules. Its role as a homophthalic acid monoester makes it a key precursor in reactions such as the Castagnoli-Cushman reaction for the synthesis of tetrahydroisoquinolone scaffolds, which are prevalent in many biologically active compounds.

Molecular Structure:

Caption: 2D structure of **2-[2-(Methoxycarbonyl)phenyl]acetic acid**.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application in synthesis, and for predicting its behavior in biological systems. The following table summarizes the key physicochemical properties of **2-[2-(Methoxycarbonyl)phenyl]acetic acid**.

Property	Value	Source
IUPAC Name	2-(2-methoxycarbonylphenyl)acetic acid	--INVALID-LINK--[1]
CAS Number	14736-49-3	--INVALID-LINK--[1]
Molecular Formula	C ₁₀ H ₁₀ O ₄	--INVALID-LINK--[1]
Molecular Weight	194.19 g/mol	--INVALID-LINK--[1]
Appearance	White to off-white solid	--INVALID-LINK--[2]
Melting Point	Data not available for this specific isomer. A related isomer, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid, has a melting point of 129-132°C.[3]	
Boiling Point	Data not available.	
Solubility	Soluble in polar organic solvents.[2] A related isomer is soluble in chloroform, methanol, and pyridine.[3]	
pKa	Data not available for this specific isomer. The pKa of a related isomer, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid, is reported as 4.84.[3]	

Experimental Protocol for Melting Point Determination:

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[4][5][6][7][8]

- Sample Preparation: A small amount of the dry, crystalline **2-[2-(Methoxycarbonyl)phenyl]acetic acid** is finely powdered.
- Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
- Measurement: The loaded capillary tube is placed in the heating block of a melting point apparatus. The temperature is increased at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
- Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Experimental Protocol for pKa Determination via Potentiometric Titration:

The acid dissociation constant (pKa) can be experimentally determined by potentiometric titration.[9][10]

- Solution Preparation: A standard solution of **2-[2-(Methoxycarbonyl)phenyl]acetic acid** of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., a water-alcohol mixture to ensure solubility).
- Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
- Data Collection: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

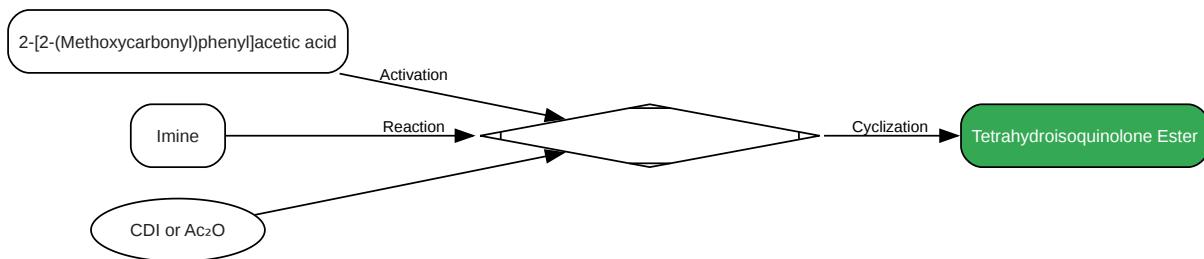
Chemical Properties and Reactivity

The chemical reactivity of **2-[2-(Methoxycarbonyl)phenyl]acetic acid** is governed by the interplay of its carboxylic acid and methyl ester functional groups, as well as the aromatic ring.

3.1. Acidity and Ester Hydrolysis:

The carboxylic acid group is acidic and will react with bases to form carboxylate salts. Under acidic or basic conditions, the methyl ester can undergo hydrolysis to yield the corresponding dicarboxylic acid, homophthalic acid.

3.2. Esterification:


The carboxylic acid functionality can be further esterified in the presence of an alcohol and an acid catalyst, a reaction known as Fischer esterification.^[11] This allows for the synthesis of diesters of homophthalic acid.

3.3. Decarboxylation:

Like other phenylacetic acids, **2-[2-(Methoxycarbonyl)phenyl]acetic acid** can undergo decarboxylation under certain conditions, although this typically requires forcing conditions or the presence of specific catalysts. The presence of a benzylic carbon can facilitate this process.

3.4. Reactivity as a Homophthalic Acid Monoester:

A key aspect of the reactivity of this compound is its role as a homophthalic acid monoester. It can be used as a surrogate for homophthalic anhydride in the Castagnoli-Cushman reaction with imines. This reaction is typically activated by reagents such as 1,1'-carbonyldiimidazole (CDI) or acetic anhydride and leads to the formation of tetrahydroisoquinolone esters, which are important scaffolds in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: The Castagnoli-Cushman reaction workflow.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of **2-[2-(Methoxycarbonyl)phenyl]acetic acid**.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons of the ester group. The splitting patterns of the aromatic protons can provide information about the substitution pattern on the benzene ring.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.[\[13\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) Expected signals would include those for the aromatic carbons, the methylene carbon, the methyl carbon of the ester, and the two carbonyl carbons (one from the carboxylic acid and one from the ester).

Standard Protocol for NMR Sample Preparation and Acquisition:

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.
- Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ^1H NMR, standard acquisition parameters are typically used. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum, and a longer relaxation delay may be necessary to obtain quantitative data for the quaternary carbons.

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[\[19\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Expected Characteristic IR Absorptions:

- O-H stretch (carboxylic acid): A broad band in the region of $3300\text{-}2500\text{ cm}^{-1}$.
- C=O stretch (carboxylic acid): A strong absorption around 1710 cm^{-1} .
- C=O stretch (ester): A strong absorption around 1735 cm^{-1} .
- C-O stretch (ester and carboxylic acid): Bands in the $1300\text{-}1000\text{ cm}^{-1}$ region.
- Aromatic C-H stretch: Peaks just above 3000 cm^{-1} .
- Aromatic C=C stretch: Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.

Standard Protocol for Solid-State FTIR Analysis (Thin Film Method):

- Sample Preparation: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride).
- Film Deposition: A drop of the solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound.
- Spectrum Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

4.3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[29][30]

- Molecular Ion Peak (M^+): In electron ionization (EI) mass spectrometry, the molecular ion peak corresponding to the molecular weight of the compound (194.19 g/mol) is expected.
- Fragmentation Pattern: Common fragmentation pathways for this molecule would include the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), and cleavage of the bond between the aromatic ring and the acetic acid side chain. PubChem lists major fragments at m/z 127, 118, and 162.[1]

Standard Protocol for Electron Ionization Mass Spectrometry (EI-MS):

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Safety, Handling, and Storage

5.1. Hazard Identification:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-[2-(Methoxycarbonyl)phenyl]acetic acid** is classified as:

- Harmful if swallowed (Acute toxicity, oral - Category 4)[31]
- Causes skin irritation (Skin corrosion/irritation - Category 2)[31]
- Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[31]

- May cause respiratory irritation (Specific target organ toxicity - single exposure - Category 3) [\[31\]](#)

5.2. Safe Handling:

- Use in a well-ventilated area.[\[32\]](#)
- Avoid breathing dust.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[\[32\]](#)
- Wash hands thoroughly after handling.[\[32\]](#)

5.3. Storage:

- Store in a cool, dry place away from incompatible materials.[\[32\]](#)
- Keep the container tightly closed.

5.4. Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-[2-(Methoxycarbonyl)phenyl]acetic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of heterocyclic systems of medicinal interest. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development. The analytical protocols provided herein serve as a practical guide for the characterization and quality control of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-[2-(Methoxycarbonyl)phenyl]acetic acid | C10H10O4 | CID 584245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 22744-12-3: 2-(4-methoxycarbonylphenyl)acetic acid [cymitquimica.com]
- 3. Buy 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid | 2731007-37-5 | 95 [smolecule.com]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthonix, Inc > 22744-12-3 | 2-(4-(Methoxycarbonyl)phenyl)acetic acid [synthonix.com]
- 12. books.rsc.org [books.rsc.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. quora.com [quora.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 20. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]
- 21. PhytoBank: 1H NMR Spectrum (PHY0164421) [phytobank.ca]
- 22. fishersci.com [fishersci.com]
- 23. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

- 24. researchgate.net [researchgate.net]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. eng.uc.edu [eng.uc.edu]
- 27. eag.com [eag.com]
- 28. mse.washington.edu [mse.washington.edu]
- 29. lifescienceglobal.com [lifescienceglobal.com]
- 30. cdhfinechemical.com [cdhfinechemical.com]
- 31. organicchemistrytutor.com [organicchemistrytutor.com]
- 32. aksci.com [aksci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-[2-(Methoxycarbonyl)phenyl]acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2992349#physical-and-chemical-properties-of-2-2-methoxycarbonyl-phenyl-acetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

